Tributyltin oleate

Description

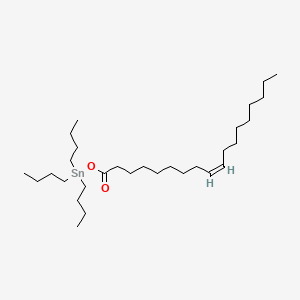

Tributyltin oleate is an organotin compound characterized by a tributyltin (TBT) moiety bonded to an oleate (a C18 unsaturated fatty acid) group. Organotin compounds are historically recognized for their biocidal properties, particularly in antifouling paints and agricultural applications .

Properties

CAS No. |

3090-35-5 |

|---|---|

Molecular Formula |

C30H60O2Sn |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

tributylstannyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |

InChI Key |

VAFVPAKNJFBOFX-HKIWRJGFSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

17702-84-0 3090-35-5 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tributyltin oleate with structurally related organotin compounds, emphasizing chemical properties, applications, toxicity, and environmental impacts.

Chemical and Physical Properties

| Compound | Chemical Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | (C₄H₉)₃Sn-OOCR¹ | ~550–600² | Oleate (C18:1) ester; highly lipophilic |

| Tributyltin oxide | (C₄H₉)₃Sn-O-Sn(C₄H₉)₃ | 596.08 | Dimeric structure; polar O-Sn-O bridge |

| Tributyltin acetate | (C₄H₉)₃Sn-OOCCH₃ | 349.10 | Acetate ester; moderate hydrophilicity |

| Dibutyltin oxide | (C₄H₉)₂Sn=O | 248.94 | Monomeric; Sn=O bond; lower alkylation |

¹R = oleate group (C₁₇H₃₃COO⁻).

²Estimated based on TBTA (349.10) and oleate’s molecular weight (282.47).

- This compound : The oleate group increases hydrophobicity, likely enhancing membrane permeability and environmental persistence compared to TBTA .

- Tributyltin oxide (TBTO) : A dimeric compound widely used in antifouling paints. Its polar structure facilitates dissolution in aqueous environments, contributing to high aquatic toxicity .

- Dibutyltin oxide (DBTO) : Lower alkylation reduces toxicity; primarily used as a polymer stabilizer rather than a biocide .

Toxicity and Environmental Impact

¹Inferred from TBTO toxicity data.

- Mechanistic Insights : Tributyltin compounds induce toxicity by disrupting membrane integrity (e.g., TBT causes erythrocyte hemolysis via Sn-lipid bilayer intercalation ) and interfering with ATPase enzymes . The oleate group may exacerbate membrane fluidity changes due to its unsaturated chain.

- Environmental Fate: TBTO and TBTA degrade slowly in sediments, with half-lives exceeding 10 years in anoxic conditions . This compound’s larger structure may further delay microbial degradation.

Analytical Characterization

- Tributyltin acetate : Characterized via IR spectroscopy (C=O stretch at 1,740 cm⁻¹, Sn-O at 600 cm⁻¹) .

- This compound : Expected to show similar Sn-O and ester peaks but with additional C=C stretching (1,650 cm⁻¹) from the oleate group.

Key Research Findings and Data Gaps

- TBTA : Causes irreversible erythrocyte shape changes at ≥10 µM, correlating with Sn-membrane aggregation .

- This compound: Limited empirical data exist; its environmental and health risks remain inferred from structural analogs.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.